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Introduction

DEG-35 is a novel CRBN-dependent, dual IKZF2 and CK1a molecular glue degrader with
potential therapeutic applications in Acute Myeleloid Leukemia (AML).[1] Preclinical studies
have indicated that DEG-35 induces apoptosis and promotes myeloid differentiation in
leukemic cells.[2] These application notes provide a comprehensive guide to methodologies for
assessing the effects of DEG-35 on myeloid differentiation in both in vitro and in vivo models.
The protocols outlined below are designed to enable researchers to quantify the phenotypic
and functional changes associated with DEG-35-induced myeloid differentiation.

Key Concepts in Myeloid Differentiation

Myeloid differentiation is a complex process by which hematopoietic stem cells give rise to
mature myeloid lineage cells, including monocytes, macrophages, granulocytes (neutrophils,
eosinophils, and basophils), and dendritic cells. This process is tightly regulated by a network
of signaling pathways and transcription factors. Dysregulation of myeloid differentiation is a
hallmark of various hematological malignancies, including AML.

The assessment of myeloid differentiation typically involves a multi-pronged approach,
including:

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15606136?utm_src=pdf-interest
https://www.benchchem.com/product/b15606136?utm_src=pdf-body
https://www.dcchemicals.com/product_show-deg-35.html
https://www.benchchem.com/product/b15606136?utm_src=pdf-body
https://news.harvard.edu/gazette/story/2023/03/new-approach-to-slowing-aggressive-leukemia/
https://www.benchchem.com/product/b15606136?utm_src=pdf-body
https://www.benchchem.com/product/b15606136?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Methodological & Application

Check Availability & Pricing

BENGHE

e Morphological Analysis: Examination of cell morphology to identify characteristic features of

mature myeloid cells.

» Immunophenotyping by Flow Cytometry: Quantification of cell surface and intracellular

markers to delineate different myeloid populations and their maturation stages.

e Functional Assays: Evaluation of the functional capabilities of differentiated myeloid cells,

such as phagocytosis and oxidative burst.

Data Presentation
Table 1: In Vitro DEG-35 Treatment Parameters for

Myeloid Differentiation Studies

Parameter Recommended Range Notes
Cell line selection should be
_ HL-60, NB4, U937, Primary based on the specific research
Cell Lines

AML Patient Samples

guestion and the expression of
DEG-35 targets.

DEG-35 Concentration

1 nM - 10 uM (Titration

The optimal concentration

should be determined

Recommended) o )
empirically for each cell line.
Time-course experiments are
Treatment Duration 24 - 96 hours recommended to capture the

dynamics of differentiation.

Culture Conditions

RPMI-1640 or IMDM with 10-
20% FBS, 1% Penicillin-

Streptomycin

Standard mammalian cell

culture conditions.

Positive Control

All-trans retinoic acid (ATRA)
for HL-60 and NB4 cells

ATRA is a well-established
inducer of myeloid

differentiation.

Vehicle Control

DMSO (or the solvent used for
DEG-35)

Essential for controlling for

solvent effects.
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Table 2: Flow Cytometry Antibody Panel for Myeloid

Differentiation
Marker Fluorochrome Lineage/Maturation Stage
CD45 PE-Cy7 Pan-leukocyte marker
Hematopoietic stem/progenitor
CD34 APC
marker
Myeloid lineage marker,
CD11b FITC ) ) )
increases with maturation
CD14 PE Monocytic marker
CD15 PerCP-Cy5.5 Granulocytic marker
Granulocytic marker, increases
CD16 APC-H7 _ ,
with maturation
CD33 Bv421 Early myeloid marker
Monocytic and dendritic cell
HLA-DR BV510

marker

Experimental Protocols
Protocol 1: In Vitro Treatment of Myeloid Leukemia Cell
Lines with DEG-35

Obijective: To induce myeloid differentiation in susceptible cell lines using DEG-35.
Materials:

o Myeloid leukemia cell lines (e.g., HL-60, NB4)

o Complete culture medium (e.g., RPMI-1640 with 10% FBS)

o DEG-35 stock solution (in DMSO)

o All-trans retinoic acid (ATRA) stock solution (in DMSO)
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Vehicle (DMSO)

6-well tissue culture plates

Hemocytometer or automated cell counter

Trypan blue solution
Procedure:
o Cell Seeding: Seed myeloid leukemia cells at a density of 2 x 10"5 cells/mL in 6-well plates.

o Treatment Preparation: Prepare serial dilutions of DEG-35 and a working solution of ATRA in
complete culture medium. Also, prepare a vehicle control with the same final concentration of
DMSO as the highest DEG-35 concentration.

o Treatment Application: Add the prepared DEG-35, ATRA, or vehicle control to the appropriate
wells.

 Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for the
desired duration (e.g., 48, 72, or 96 hours).

o Cell Harvesting and Counting: At each time point, harvest the cells and perform a cell count
and viability assessment using a hemocytometer and trypan blue exclusion.

Protocol 2: Morphological Assessment of Myeloid
Differentiation

Objective: To visually assess the morphological changes indicative of myeloid differentiation.
Materials:

» Treated and control cells from Protocol 1

o Phosphate-buffered saline (PBS)

e Cytocentrifuge (e.g., Cytospin)
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Microscope slides

Wright-Giemsa stain

Microscope with oil immersion objective

Procedure:

Cytospin Preparation: Centrifuge harvested cells and resuspend the pellet in PBS to a
concentration of 1 x 1075 cells/mL. Prepare cytospin slides by centrifuging 100-200 pL of the
cell suspension onto a microscope slide.

Staining: Air-dry the slides and then stain with Wright-Giemsa stain according to the
manufacturer's instructions.

Microscopic Examination: Examine the slides under a microscope. Observe for
morphological changes such as a decreased nuclear-to-cytoplasmic ratio, nuclear
segmentation, and the presence of cytoplasmic granules.

Quantification: Count at least 200 cells per slide and classify them based on their
morphology (e.g., blasts, promyelocytes, myelocytes, metamyelocytes, band forms,
segmented neutrophils, or monocytes/macrophages).

Protocol 3: Imnmunophenotyping by Flow Cytometry

Objective: To quantify the expression of myeloid cell surface markers as a measure of

differentiation.

Materials:

Treated and control cells from Protocol 1

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

Fluorochrome-conjugated antibodies (see Table 2)

Fc block (e.g., Human TruStain FcX™)
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e Flow cytometer
Procedure:
o Cell Preparation: Harvest and wash the cells with cold FACS buffer.

o Fc Receptor Blocking: Resuspend the cells in FACS buffer containing Fc block and incubate
on ice for 10 minutes. This step is crucial to prevent non-specific antibody binding.

e Antibody Staining: Add the pre-titrated antibody cocktail (see Table 2) to the cells and
incubate on ice in the dark for 30 minutes.

o Washing: Wash the cells twice with cold FACS buffer.

» Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.

o Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on the live
cell population and then analyze the expression of the different myeloid markers to quantify
the percentage of cells in different differentiation stages.

Protocol 4: Phagocytosis Assay

Objective: To assess the functional ability of differentiated cells to phagocytose particles.
Materials:

Treated and control cells from Protocol 1

Fluorescently labeled particles (e.g., pHrodo™ Green E. coli BioParticles™)

Live cell imaging medium

96-well black, clear-bottom plate

Fluorescence microscope or plate reader

Procedure:
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Cell Seeding: Seed the treated and control cells in a 96-well black, clear-bottom plate.

Particle Addition: Add the fluorescently labeled particles to the wells at a pre-determined ratio
(e.g., 10 patrticles per cell).

Incubation: Incubate the plate at 37°C for 2-4 hours to allow for phagocytosis.

Imaging/Quantification:

o Microscopy: Visualize the uptake of fluorescent particles by the cells using a fluorescence
microscope.

o Plate Reader: Quantify the total fluorescence in each well using a fluorescence plate
reader. An increase in fluorescence indicates an increase in phagocytosis.

o Flow Cytometry: Alternatively, the percentage of cells that have phagocytosed particles
can be quantified by flow cytometry.

Protocol 5: Oxidative Burst Assay

Objective: To measure the production of reactive oxygen species (ROS), a key function of
mature myeloid cells.

Materials:

Treated and control cells from Protocol 1

Dihydrorhodamine 123 (DHR 123) or other suitable ROS indicator

Phorbol 12-myristate 13-acetate (PMA) as a stimulant

Flow cytometer
Procedure:
e Cell Preparation: Harvest and wash the cells.

e Dye Loading: Resuspend the cells in a suitable buffer and load with DHR 123 by incubating
at 37°C for 15 minutes.
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o Stimulation: Add PMA to stimulate the oxidative burst and incubate for another 15-30
minutes at 37°C.

» Data Acquisition: Immediately acquire data on a flow cytometer, measuring the fluorescence
of the oxidized rhodamine 123.

o Data Analysis: Analyze the data to determine the percentage of cells producing ROS and the
mean fluorescence intensity, which corresponds to the amount of ROS produced per cell.

Mandatory Visualizations
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Caption: Signaling pathway of DEG-35 inducing myeloid differentiation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols for Assessing Myeloid
Differentiation Following DEG-35 Treatment]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15606136#methods-for-assessing-myeloid-
differentiation-after-deg-35-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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